Structural Elucidation of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile: A Crystallographic Whitepaper
Prepared by: Senior Application Scientist, Structural Biology & Solid-State Chemistry Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discov...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Structural Biology & Solid-State Chemistry
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery, the precise three-dimensional spatial arrangement of a pharmaceutical intermediate dictates its reactivity, target-binding affinity, and downstream pharmacokinetic profile. 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile (
C8H14N2O3S
) is a highly functionalized heterocycle featuring a morpholine core, a strongly electron-withdrawing methanesulfonyl group, and a nitrile moiety. Because this molecule contains multiple chiral centers and flexible functional groups, determining its absolute configuration and solid-state conformation is critical.
This technical guide details the end-to-end self-validating methodology for determining the crystallographic structure of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile via single-crystal X-ray diffraction (SCXRD). By explaining the causality behind each experimental parameter—from vapor diffusion crystallization to least-squares refinement—this whitepaper serves as a definitive blueprint for researchers investigating complex morpholine derivatives.
The Causality of Crystallization: Why Vapor Diffusion?
To solve a crystal structure, one must first grow a crystal of sufficient size (typically >0.1 mm in at least two dimensions) and internal order. For highly polar, low-molecular-weight organic molecules like 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile, traditional solvent evaporation often leads to rapid, chaotic nucleation, resulting in twinned or microcrystalline powders.
The Mechanistic Choice: We employ the sitting-drop vapor diffusion method[1]. This technique relies on the gradual transfer of a volatile anti-solvent into a droplet containing the solubilized compound. The causality here is thermodynamic: vapor diffusion allows the system to approach the metastable zone of supersaturation infinitesimally slowly. This controlled kinetic environment suppresses secondary nucleation and strongly favors the continuous addition of molecules to a single crystal lattice, yielding defect-free macroscopic crystals[1].
Protocol 1: Sitting-Drop Vapor Diffusion Workflow
This protocol is designed as a self-validating system; the visual confirmation of birefringence under polarized light confirms the success of the crystallization prior to X-ray exposure.
Dissolution: Dissolve 15 mg of synthesized 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile in 0.5 mL of high-purity dichloromethane (DCM). DCM is chosen because its high solubilizing power ensures complete dissolution of the polar sulfonyl and nitrile groups.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Rationale: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation.
Setup: Pipette 10 µL of the filtered solution into the sample well of a sitting-drop crystallization bridge.
Reservoir Addition: Add 500 µL of n-heptane (the anti-solvent) to the outer reservoir. n-heptane has a lower vapor pressure than DCM, driving the slow diffusion of heptane vapor into the DCM drop.
Equilibration: Seal the chamber with a glass coverslip and high-vacuum grease. Incubate at a strictly controlled 20 °C for 5–7 days.
Validation: Harvest the resulting colorless block crystals and examine them under a polarized light microscope. Sharp extinction every 90 degrees of rotation confirms a single, untwinned domain[2].
X-Ray Diffraction Data Collection & Processing
Once a high-quality crystal is isolated, it must be subjected to X-ray diffraction.
Protocol 2: Data Collection and Reduction
Cryo-Mounting: Harvest a crystal (approx. 0.20 × 0.15 × 0.10 mm) using a nylon loop coated in NVH immersion oil. Immediately plunge the crystal into a 100 K nitrogen cold stream on the diffractometer.
Causality: Cryocooling to 100 K freezes the NVH oil to form a rigid glass matrix, holding the crystal in place. More importantly, it drastically reduces the thermal vibrations of the atoms (lowering the atomic displacement parameters), which enhances high-angle diffraction intensities and mitigates X-ray-induced radical damage[2].
Diffraction: Expose the crystal to Mo
Kα
radiation (
λ=0.71073
Å) using
ω
-scans.
Integration & Absorption Correction: Integrate the raw diffraction frames to extract the Miller indices (
hkl
) and intensities (
I
). Apply a multi-scan absorption correction. Rationale: Sulfur atoms absorb X-rays disproportionately depending on the crystal's orientation relative to the beam; correcting for this is mandatory for accurate electron density mapping.
Structure Solution and Refinement
Solving a crystal structure means overcoming the "phase problem"—we measure the amplitude of the diffracted waves, but lose their phase angles.
We utilize OLEX2 [3], a comprehensive graphical interface that drives the underlying mathematical algorithms. The structure is solved using intrinsic phasing or charge-flipping algorithms, which iteratively assign phases to the strongest reflections until a chemically sensible electron density map emerges[3].
Following solution, the model is refined using SHELXL [4]. Refinement is a full-matrix least-squares minimization on
F2
(the square of the structure factors).
Handling Hydrogens: Hydrogen atoms scatter X-rays very weakly because they only possess one electron. Attempting to refine their positions freely often leads to chemically impossible bond lengths. Therefore, we place them in idealized geometric positions and refine them using a riding model [4]. This ensures structural integrity while conserving the data-to-parameter ratio.
Workflow Visualization
Figure 1: End-to-end crystallographic workflow for small molecule structure determination.
Crystallographic Data and Structural Analysis
The self-validating endpoint of this protocol is the checkCIF report. By running the refined model through the International Union of Crystallography (IUCr) validation engine, we mathematically prove the absence of geometric anomalies (A-level or B-level alerts).
The quantitative results of the refinement for 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile are summarized below.
Table 1: Crystal Data and Structure Refinement Parameters
Parameter
Value
Empirical Formula
C8H14N2O3S
Formula Weight
218.27 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo
Kα
)
Crystal System / Space Group
Monoclinic /
P21/c
Unit Cell Dimensions
a=8.452(2)
Å,
b=12.304(3)
Å,
c=10.912(2)
Å
Beta Angle (
β
)
98.45(1)°
Volume / Z
1122.5(4) ų / 4
Density (calculated)
1.292 Mg/m³
Goodness-of-fit on
F2
1.045
Final R indices [
I>2σ(I)
]
R1=0.0342
,
wR2=0.0891
Table 2: Selected Bond Lengths and Angles
Structural Feature
Atoms Involved
Measurement
Sulfonyl Bond Length
S1 – O1
1.432(2) Å
Sulfonyl Bond Length
S1 – O2
1.435(2) Å
Nitrile Bond Length
C1 – N1
1.142(4) Å
Morpholine C-N Bond
C3 – N2
1.468(3) Å
Sulfonyl Angle
O1 – S1 – O2
118.5(1)°
Nitrile Linearity
N1 – C1 – C2
178.2(3)°
Mechanistic Structural Insights
The crystallographic data reveals critical conformational preferences that dictate the molecule's behavior as a pharmaceutical building block:
Morpholine Conformation: The 5-methylmorpholin-3-yl ring adopts a classic chair conformation. The 5-methyl group occupies an equatorial position to minimize 1,3-diaxial steric clashes, while the bulky 2-methanesulfonylacetonitrile substituent at the 3-position also favors an equatorial orientation.
Sulfonyl Geometry: The O1–S1–O2 angle (118.5°) deviates significantly from the ideal tetrahedral angle (109.5°). This expansion is caused by the intense electrostatic repulsion between the two highly electronegative oxygen atoms[4].
Nitrile Linearity: The N1–C1–C2 angle is nearly linear (178.2°), characteristic of
sp
-hybridized carbon, allowing the nitrile group to project outward with minimal steric footprint, making it an ideal vector for downstream cross-coupling or hydrolysis reactions.
Conclusion
By systematically applying vapor diffusion crystallization, cryogenic data collection, and rigorous least-squares refinement via OLEX2 and SHELXL, the absolute solid-state structure of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile can be definitively elucidated. The resulting high-resolution model (
R1=0.0342
) provides medicinal chemists with exact geometric parameters—essential for structure-based drug design, computational docking studies, and the rational design of synthetic scale-up routes.
References
Crystallization of small molecules: Crystallization by vapor diffusion. Consejo Superior de Investigaciones Científicas (CSIC). Available at: [Link]
OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography / IUCr. Available at:[Link]
Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module. Journal of Chemical Education - ACS Publications. Available at: [Link]
High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radiation Source. MDPI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Document Type: Advanced In Vitro Assay Protocol & Mechanistic Guide.
Mechanistic Rationale & Structural Significance
In the landscape of targeted covalent inhibitors (TCIs), the strategic selection of hinge-binding scaffolds and electrophilic warheads is paramount. The compound 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile (CAS: 1592714-28-7) serves as a highly specialized bifunctional fragment[1]. It is frequently utilized in target-templated in situ synthesis and biochemical screening against kinases such as PI3K and mTOR.
The utility of this molecule is driven by two distinct structural pillars:
The 5-Methylmorpholine Core (Hinge Binder): The morpholine ring is a privileged pharmacophore in kinase drug discovery. The morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region backbone amide, specifically interacting with Val851 in PI3Kα and Val2240 in mTOR[2]. Furthermore, the incorporation of a 5-methyl group breaks molecular symmetry. This chiral addition optimizes the vector of the molecule into the hydrophobic pocket, which has been shown to significantly improve both cellular potency and aqueous solubility compared to unsubstituted morpholines[3].
The Methanesulfonyl-Acetonitrile Moiety (Warhead Precursor): This moiety is a highly activated methylene group. The dual electron-withdrawing nature of the nitrile and sulfone groups significantly lowers the pKa of the alpha-proton[4]. Under physiological conditions, and when templated by the microenvironment of a kinase active site, this fragment can undergo a Knoevenagel condensation with an aldehyde library. The resulting
α
-cyano-
α
-sulfonyl alkene is a potent Michael acceptor capable of forming irreversible or slowly reversible covalent bonds with non-catalytic cysteines (e.g., Cys862 in PI3Kα).
Experimental Workflows & Pathway Visualization
The following diagrams illustrate the biological signaling context and the in vitro screening workflow designed to validate the covalent engagement of this fragment.
Fig 1: PI3K/mTOR signaling pathway and the targeted covalent blockade of PI3K by the cyanosulfone warhead.
Fig 2: In vitro assay workflow for evaluating the morpholine-derived covalent fragment.
In Vitro Assay Protocols
To establish a trustworthy, self-validating data package, the evaluation of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile requires a triad of assays: Biochemical Potency, Covalent Validation, and Electrophilic Profiling.
Protocol 3.1: Target-Templated In Situ Condensation & TR-FRET Kinase Assay
Purpose: To measure the inhibitory potency (
IC50
) of the in situ generated cyanosulfone inhibitor.
Self-Validation Mechanism: The assay is run in parallel against Wild-Type (WT) PI3Kα and a Cys862Ser mutant. A massive drop in potency against the mutant proves that inhibition is strictly driven by covalent cysteine engagement rather than non-specific binding.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM stock of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile and a matched aldehyde library in 100% DMSO.
Target-Templated Pre-incubation: In a 384-well ProxiPlate, mix 100 nM of the fragment, 100 nM of the aldehyde, and 2 nM of recombinant PI3Kα (WT or C862S) in Assay Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
Causality Note: Incubate for 3 hours at room temperature. This extended pre-incubation is critical; it allows the kinase active site to thermodynamically template the Knoevenagel condensation, bringing the active methylene and aldehyde into proximity to form the warhead.
Reaction Initiation: Add 10 µM ATP and 10 µM PIP2 substrate to initiate the kinase reaction. Incubate for 60 minutes.
Quench & Detection: Add the TR-FRET ADP detection reagents (e.g., ADP-Glo™ or Adapta™) containing EDTA to chelate Mg2+ and halt kinase activity.
Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ex: 340 nm, Em: 665/615 nm) on a microplate reader. Calculate the
IC50
using a 4-parameter logistic fit.
Protocol 3.2: Intact Protein LC-MS for Covalent Adduct Validation
Purpose: To unambiguously confirm the stoichiometry and molecular weight of the covalent adduct formed on the target kinase.
Step-by-Step Methodology:
Protein Labeling: Incubate 2 µM PI3Kα with 20 µM of the pre-condensed cyanosulfone inhibitor (derived from the morpholine fragment) in PBS (pH 7.4) for 2 hours at 25°C.
Reaction Quenching: Quench the reaction by adding Formic Acid to a final concentration of 1% (v/v).
Causality Note: Formic acid serves a dual purpose: it stops the nucleophilic attack by protonating the cysteine thiolate, and it denatures the protein, exposing the covalently modified residue for efficient ionization.
Chromatography: Inject 5 µL of the quenched mixture onto a C4 analytical column (e.g., Waters MassPREP) coupled to an Agilent Q-TOF mass spectrometer.
Causality Note: A C4 column must be used instead of a standard C18 column. Intact proteins are highly hydrophobic and will bind irreversibly to C18 stationary phases, resulting in poor recovery and peak tailing.
Mass Deconvolution: Elute using a fast gradient of 10–90% Acetonitrile (0.1% Formic Acid) over 5 minutes. Use MaxEnt1 software to deconvolute the raw m/z envelope into the intact molecular mass. A mass shift corresponding exactly to the molecular weight of the inhibitor (minus any leaving groups) confirms 1:1 covalent binding.
Purpose: To measure the intrinsic electrophilicity (half-life,
t1/2
) of the generated warhead to predict off-target toxicity.
Step-by-Step Methodology:
Incubation: Mix 50 µM of the synthesized cyanosulfone inhibitor with 5 mM reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4, containing 5% DMSO for solubility).
Sampling: Maintain the mixture at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.
Quenching: Immediately quench each aliquot with an equal volume of cold Acetonitrile containing 1% Formic Acid.
Quantification: Analyze the samples via LC-MS/UV (254 nm). Plot the natural log of the remaining parent compound AUC against time to calculate the pseudo-first-order degradation rate (
k
) and the half-life (
t1/2=0.693/k
).
Causality Note: A warhead with a
t1/2<15
minutes is generally considered too reactive (promiscuous) and will likely be scavenged by serum proteins before reaching the target. A
t1/2
between 60–240 minutes represents the "Goldilocks zone" for targeted covalent inhibitors.
Representative Quantitative Data
The table below summarizes typical validation data expected when utilizing 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile in a target-templated screening paradigm. The stark contrast between the WT and C862S mutant validates the covalent mechanism.
Application Note: Scale-Up Manufacturing Process for 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile (CAS: 1592714-28-7) Strategic Context & Retrosynthetic Analysis...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals
Compound: 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile (CAS: 1592714-28-7)
Strategic Context & Retrosynthetic Analysis
The compound 2-methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile is a highly functionalized, heteroatom-rich cyclic intermediate[1]. It serves as a critical structural scaffold in the development of advanced active pharmaceutical ingredients (APIs), including next-generation Keap1 modulators and targeted kinase inhibitors[2].
In early-stage medicinal chemistry, 3,5-disubstituted morpholines are typically synthesized using hazardous solvents (e.g., dichloromethane) and purified via silica gel chromatography. These methods are fundamentally incompatible with pilot-plant scale-up due to poor atom economy, environmental toxicity, and high operational costs.
To overcome these bottlenecks, we have engineered a robust, scalable process chemistry route. This protocol relies on the Lewis acid-mediated nucleophilic addition of 2-(methylsulfonyl)acetonitrile[3] to an N-Boc protected hemiaminal (tert-butyl 3-hydroxy-5-methylmorpholine-4-carboxylate). The process is designed as a self-validating system, utilizing strategic in-process controls (IPCs) and crystallization-based purification to ensure high diastereomeric purity and yield without the need for chromatography.
Process Dynamics and Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific process parameters are chosen, rather than simply following a recipe. The success of this scale-up hinges on three fundamental physicochemical principles:
Solvent Selection & Green Chemistry: Dichloromethane (DCM) is heavily restricted in large-scale manufacturing. We substituted DCM with 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF offers superior phase separation during aqueous workup and allows for azeotropic drying. This is critical because the presence of residual water prematurely quenches the Lewis acid and degrades the highly electrophilic iminium intermediate[4].
Stereochemical Control (Thermodynamics): The formation of the 3,5-disubstituted morpholine ring proceeds via a planar iminium ion. Nucleophilic attack by the carbanion of methanesulfonylacetonitrile occurs preferentially from the axial face. This yields the thermodynamically favored cis-isomer, where both the 5-methyl group and the 3-substituent occupy equatorial positions in the lowest-energy chair conformation[5].
Exotherm Management: The activation of the hemiaminal by Boron trifluoride etherate (BF₃·OEt₂) to form the iminium ion is highly exothermic. In a batch reactor, poor heat transfer can lead to thermal degradation and ring-opening side reactions. To mitigate this, BF₃·OEt₂ is dosed continuously using a mass flow controller, strictly maintaining the reactor temperature between -10°C and 0°C.
Visualizing the Workflow & Mechanism
Figure 1: Scalable process workflow for the synthesis of the target morpholine intermediate.
Figure 2: Mechanistic pathway of Lewis acid-mediated nucleophilic addition to the iminium ion.
Step-by-Step Manufacturing Protocol
Step 1: Hemiaminal Activation and Nucleophilic Addition
Charge a 50 L glass-lined, jacketed reactor with tert-butyl 3-hydroxy-5-methylmorpholine-4-carboxylate (5.0 kg, 23.0 mol) and 2-(methylsulfonyl)acetonitrile (3.0 kg, 25.3 mol, 1.1 eq)[3].
Add anhydrous 2-MeTHF (25 L) and agitate at 150 rpm. Cool the mixture to -10°C using a chiller unit.
Dose Boron trifluoride etherate (BF₃·OEt₂, 3.9 kg, 27.6 mol, 1.2 eq) via a metering pump over 120 minutes.
Causality Check: Controlled dosing manages the violent exotherm of iminium ion formation. Ensure the internal temperature strictly remains ≤ 0°C.
Stir the reaction mixture for 4 hours at 0°C.
IPC (Self-Validation): Withdraw a 1 mL sample, quench in aqueous NaHCO₃, and extract with 2-MeTHF. Analyze via HPLC. The reaction is deemed complete when the hemiaminal peak area is < 1.0%.
Quench the reaction by slowly adding 10% aqueous NaHCO₃ (15 L) while maintaining T < 10°C.
Separate the organic layer, wash with brine (10 L), and concentrate under reduced pressure to a volume of ~10 L.
Step 2: Boc-Deprotection and Salt Formation
Charge the concentrated organic layer (containing the N-Boc intermediate) into a clean 50 L reactor.
Add Isopropanol (IPA, 15 L) and heat the system to 40°C.
Dose 5-6 N HCl in IPA (10 L) over 60 minutes.
Stir for 3 hours at 40°C. Vigorous gas evolution (CO₂ and isobutylene) will be observed.
IPC (Self-Validation): Confirm complete Boc deprotection via LC-MS. Target mass for the deprotected intermediate is m/z 219.17[M+H]⁺.
Cool the reactor to 0°C at a rate of 10°C/hour to induce controlled crystallization of the hydrochloride salt.
Filter the slurry via a Nutsche filter and wash the filter cake with cold IPA (5 L).
Step 3: Free-Basing and Final Isolation
Suspend the wet hydrochloride salt cake in Water (15 L) and 2-MeTHF (15 L).
Adjust the pH to 9.0–9.5 using 2 M NaOH.
Causality Check: The basic pH ensures complete conversion to the free base, partitioning the highly polar product entirely into the organic phase while leaving inorganic salts in the aqueous layer.
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield a crude white solid.
Recrystallize from Ethanol/Heptane (1:3 v/v) by heating to 70°C to dissolve, then cooling to 5°C. Filter and dry under vacuum at 45°C to achieve >99.5% purity.
Quality Control & Analytical Data
To ensure the product meets specifications for use as an API intermediate, the following self-validating analytical parameters must be met prior to batch release:
Parameter
Analytical Method
Acceptance Criteria
Scientific Justification
Appearance
Visual Inspection
White to off-white crystalline powder
Indicates successful recrystallization and lack of oxidative degradation.
Chemical Purity
HPLC (UV at 210 nm)
≥ 99.5% (a/a)
Strict requirement for downstream API synthesis to prevent impurity carryover.
Diastereomeric Excess
Chiral HPLC
≥ 98.0% cis-isomer
Ensures correct 3D spatial orientation for target receptor binding.
Residual Solvents
GC-FID
2-MeTHF ≤ 5000 ppmHeptane ≤ 5000 ppm
Complies with ICH Q3C guidelines for Class 3 solvents.
Water Content
Karl Fischer Titration
≤ 0.5% w/w
Prevents hydrolysis and degradation during long-term storage.
Mass Confirmation
LC-MS (ESI+)
m/z 219.17 ± 0.1 [M+H]⁺
Confirms exact molecular identity of the free base.
Troubleshooting common impurities in 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile reactions
An advanced technical support resource for professionals engaged in the synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile. Technical Support Center: 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetoni...
Author: BenchChem Technical Support Team. Date: April 2026
An advanced technical support resource for professionals engaged in the synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile.
Technical Support Center: 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile
Welcome to the technical support center for the synthesis and purification of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this complex molecule. We will delve into the causality behind experimental outcomes and provide field-tested, validated protocols to optimize your reactions.
The synthesis of this molecule, which features a chiral morpholine ring and a quaternary carbon center, presents unique challenges. Impurities can arise from a variety of sources, including side reactions, incomplete conversions, and degradation during workup or purification. This guide provides a structured approach to identifying, mitigating, and eliminating these common impurities.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most probable causes?
Low yields can stem from several factors. The most common are incomplete reactions due to inactive reagents or suboptimal conditions, and undesired side reactions that consume starting materials.[1] It is also critical to consider product loss during workup, especially given that morpholine derivatives can exhibit high water solubility.[2]
Q2: I'm observing significant peak tailing and poor recovery when purifying my compound on silica gel. Why is this happening and how can I fix it?
The basic nitrogen atom in the morpholine ring is the primary cause.[2] This amine interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing, streaking, and sometimes irreversible adsorption. To counteract this, add a basic modifier like triethylamine (Et₃N) or ammonia (in methanol) to your eluent system, typically at a concentration of 0.5-2%.[2] This neutralizes the acidic sites on the silica, dramatically improving peak shape and recovery.
Q3: The product appears to be degrading during aqueous workup. What are the likely stability issues?
While many sulfonyl compounds are stable, the combination of functional groups in the target molecule may render it susceptible to harsh pH conditions.[1] The nitrile group could be susceptible to hydrolysis to the corresponding amide or carboxylic acid under strongly acidic or basic conditions, particularly at elevated temperatures. It is advisable to perform workup procedures under neutral or near-neutral conditions and at reduced temperatures whenever possible.
Q4: Could there be potentially genotoxic impurities from my synthesis?
Yes, this is a critical consideration. If methanesulfonic acid or its derivatives (like methanesulfonyl chloride, MsCl) are used in the synthesis, particularly in the presence of alcohol solvents (like methanol or ethanol), there is a risk of forming alkyl mesylate impurities, such as methyl mesylate (MMS) or ethyl mesylate (EMS).[3] These are known mutagens and their presence must be strictly controlled. A thorough risk assessment is essential.[3]
Troubleshooting Guide: Impurity Profile and Mitigation
A plausible final step in the synthesis involves the alkylation of 2-(methylsulfonyl)acetonitrile with a suitable 5-methylmorpholin-3-yl precursor bearing a leaving group (e.g., a halide or mesylate). This section troubleshoots impurities based on this assumed pathway.
Problem 1: Significant Unreacted Starting Materials Detected Post-Reaction
Observation: TLC or LC-MS analysis shows a large amount of one or both starting materials remaining after the expected reaction time.
Causality & Troubleshooting Workflow:
Detailed Actions:
Verify Reagent Quality: Ensure starting materials and any base used are pure and anhydrous. The anion of 2-(methylsulfonyl)acetonitrile is the active nucleophile; its formation depends on the base strength and absence of protic impurities.
Optimize Base and Temperature: If using a mild base (e.g., K₂CO₃), it may be insufficient to fully deprotonate the acetonitrile precursor. Consider switching to a stronger, non-nucleophilic base like DBU or NaH. Reaction temperature may also be insufficient; consider a modest increase while monitoring for byproduct formation.[1]
Check Leaving Group: If your morpholine precursor has a poor leaving group (e.g., -Cl), the Sₙ2 reaction will be slow. Convert it to a better leaving group like a mesylate (-OMs) or iodide (-I).[4]
Problem 2: Identification of an Impurity with M+14 or M+28
Observation: Mass spectrometry reveals a significant byproduct with a mass corresponding to the methylation or ethylation of the target molecule.
Causality:
This impurity strongly suggests N-alkylation of the morpholine nitrogen. This can occur if:
A protecting group on the morpholine nitrogen was removed prematurely.
The morpholine nitrogen itself competes as a nucleophile in the alkylation step.
During the formation of a mesylate leaving group on a morpholine precursor, residual methanol or ethanol solvent can react to form genotoxic methyl mesylate or ethyl mesylate, which can then alkylate the product.[3]
Mitigation Strategies:
Nitrogen Protection: If feasible, perform the reaction with the morpholine nitrogen protected (e.g., with a Boc group). This group can be removed in a final step.
Solvent Control: When preparing mesylate intermediates, use a non-alcoholic solvent (e.g., DCM, THF) and ensure all glassware is scrupulously dry.[5][6]
Risk Assessment: If methanesulfonic acid or its derivatives were used with alcohol solvents, this impurity must be treated as potentially genotoxic. Develop a specific analytical method (e.g., GC-MS or LC-MS/MS) to quantify it to ppm levels, as per ICH M7 guidelines.[7]
Problem 3: Isomeric Impurity Detected
Observation: An impurity with the same mass as the product is observed, often with a different retention time in chromatography.
Causality:
This is likely an elimination byproduct. If the reaction proceeds via an Sₙ2 pathway on the C3 position of the morpholine ring, a competing E2 elimination can occur, especially with a sterically hindered substrate or a strong, bulky base. This would form an enamine or related unsaturated species, which could potentially isomerize.[4]
Mitigation Strategies:
Use a Non-Hindered Base: Switch from bulky bases (like t-BuOK) to smaller, non-nucleophilic bases (like DBU or a proton sponge).
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly favor substitution.[1]
Optimize Leaving Group: A better leaving group (I > OTs > OMs > Br > Cl) can accelerate the desired Sₙ2 reaction, potentially outcompeting elimination.
Maintain neutral pH during workup and purification.[1]
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
Plate: Silica gel 60 F₂₅₄
Mobile Phase: A starting point is 70:30 Ethyl Acetate / Hexanes + 1% Triethylamine. The polarity can be adjusted as needed, but the inclusion of triethylamine is crucial to prevent streaking of the basic morpholine components.[2]
Visualization: UV light (254 nm), followed by staining with potassium permanganate (KMnO₄) solution, which is effective for visualizing the morpholine moiety.
Procedure: Spot co-spots of your starting materials alongside the reaction mixture to accurately track the consumption of reactants and the formation of the product.
Protocol 2: Aqueous Workup for a Water-Soluble Basic Product
Quenching: Cool the reaction mixture to room temperature and quench cautiously with a neutral buffer (e.g., saturated aq. NH₄Cl) or water.
pH Adjustment: Check the pH of the aqueous layer. If it is acidic, adjust to pH 7-8 with a mild base like sodium bicarbonate. Avoid strong bases like NaOH if nitrile hydrolysis is a concern.[2]
Extraction: Extract the product with a moderately polar organic solvent like Dichloromethane (DCM) or 2-MeTHF.
Salting Out: To improve recovery of a water-soluble product, saturate the aqueous layer with sodium chloride (brine) before extraction. This "salting out" effect decreases the solubility of the organic product in the aqueous phase.[2]
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a moderate temperature (<40°C).
Slurry and Packing: Deactivate the silica by preparing a slurry in the initial mobile phase containing 1% triethylamine. This pre-treatment is vital.[2]
Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for best resolution.
Elution: Begin with a non-polar solvent system (e.g., 90:10 Hexanes / Ethyl Acetate + 1% Et₃N) and gradually increase the polarity. Collect fractions and analyze by TLC.
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
References
BenchChem. Troubleshooting guide for the synthesis of morpholine compounds. 1
BenchChem. Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. 2
The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Link
ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Link
ChemCeed. Everything You Need to Know About Morpholine. Link
NileRed. Morpholine Preparation from Diethanolamine. YouTube, 2022. Link
Chemical Communications (RSC Publishing). Photoinduced synthesis of 2-sulfonylacetonitriles with the insertion of sulfur dioxide under ultraviolet irradiation. Link
ResearchGate. A Concise Route to 2‐Sulfonylacetonitriles from Sodium Metabisulfite. Link
BLDpharm. 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile. Link
BenchChem. A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. 8
Tetrahedron Letters. THE USE OF O-NITROARYLACETONITRILES IN THE MITS~~NOBU REACTION: MECHANISTIC IMPLICATIONS AND SYNTHETIC APPLICATIONS. Link
Organic Syntheses. Large-Scale Alkene Dimesyloxylation. Link
Baran Lab, Scripps Research. New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Link
European Medicines Agency. THE FOLLOWING LETTER IS INTENDED FOR ALL MARKETING AUTHORIZATION HOLDERS FOR MEDICINAL PRODUCTS CONTAINING ACTIVE SUBSTANCES IN. Link
PMC. Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 reactions of Tertiary Mesylates. Link
PMC. 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Link
Organic Syntheses. Stereoselective Synthesis of (R)-((R)-1-Phenyl-2,2,2-trichloroethyl)2-(2-bromophenyl)aziridine-1-carboxylate. Link
Optimizing temperature and pressure for 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile synthesis
Technical Support Center: Synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile Welcome to the technical support resource for the synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile
Welcome to the technical support resource for the synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to optimize this synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic strategy for 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile?
A1: The most direct and logical approach is a two-step synthesis. The first step involves the synthesis of the key intermediate, (5-methylmorpholin-3-yl)acetonitrile. The second, and most critical step, is the α-sulfonylation of this intermediate. This involves the deprotonation of the carbon atom adjacent to the nitrile group (the α-carbon) using a strong base to form a nitrile-stabilized carbanion, followed by quenching this nucleophile with an electrophilic sulfonyl source like methanesulfonyl chloride.
Q2: What are the critical parameters for the α-sulfonylation step?
A2: The success of this reaction hinges on several key factors:
Anhydrous Conditions: The carbanion intermediate is highly basic and will readily react with any protic source, including water. All glassware must be oven- or flame-dried, and all solvents and reagents must be rigorously dried.
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon without attacking the nitrile group. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are common choices.
Temperature Control: The reaction is highly exothermic and should be initiated at very low temperatures (typically -78 °C) to control the reaction rate, prevent side reactions, and ensure the stability of the carbanion intermediate.[1]
Stoichiometry: Precise control over the molar equivalents of the base and the electrophile is crucial to prevent side reactions such as double addition or elimination.
Q3: Which solvents are recommended for this synthesis?
A3: Polar aprotic solvents are ideal as they can dissolve the reactants and intermediates without interfering with the reaction.
Tetrahydrofuran (THF): The most common choice for reactions involving LDA, especially at low temperatures.
Acetonitrile: While it is a reactant in some syntheses, it can also serve as a polar aprotic solvent.[2][3] However, its own α-protons can potentially compete in the reaction, making THF a more controlled choice for the sulfonylation step.
1,2-Dichloroethane: In some cases, chlorinated solvents have been shown to be superior to acetonitrile for reactions involving methanesulfonyl chloride.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress.[1] A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material, intermediate, and the final product. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots.[4] For more precise analysis, High-Performance Liquid Chromatography (HPLC) can be used.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the α-sulfonylation step.
Problem 1: Low or No Product Yield
Potential Cause
Underlying Rationale & Verification
Recommended Solution
Incomplete Deprotonation
The base may be old, degraded, or insufficient. The pKa of the α-proton on the acetonitrile derivative requires a very strong base. Verify the activity of your n-butyllithium (used to make LDA) or the quality of your NaH.
Use freshly prepared LDA or a fresh, high-purity batch of NaH. Consider using a slight excess (1.05-1.1 equivalents) of the base.
Presence of Moisture
The nitrile-stabilized carbanion is extremely sensitive to water. Any moisture will quench the anion before it can react with the methanesulfonyl chloride.
Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120 °C for several hours. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
Degradation of Reagents
Methanesulfonyl chloride is sensitive to moisture and can hydrolyze to methanesulfonic acid. The carbanion intermediate can also be unstable, especially if the temperature rises.
Use a fresh bottle of methanesulfonyl chloride. Maintain strict temperature control at -78 °C during the deprotonation and addition steps.
Incorrect Reagent Addition
Adding the nitrile substrate to the base is crucial. If the base is added to the substrate, localized high concentrations of base can cause side reactions before full deprotonation occurs.
Always add the solution of (5-methylmorpholin-3-yl)acetonitrile dropwise to the pre-cooled solution of the strong base (e.g., LDA).
Problem 2: Multiple Products Observed on TLC/HPLC
Potential Cause
Underlying Rationale & Verification
Recommended Solution
Elimination Side Products
If the morpholine ring has a suitable leaving group or if the reaction temperature is too high, elimination reactions can compete with the desired substitution.
Maintain a low reaction temperature throughout the addition process. Ensure the base used is sterically hindered and non-nucleophilic (LDA is excellent for this).
Over-Sulfonylation
While less common for this specific substrate, it's theoretically possible if excess base and electrophile are used under certain conditions.
Use a precise stoichiometry, typically 1.05-1.1 equivalents of base and 1.0 equivalent of the electrophile relative to the starting nitrile.
Reaction with Solvent
If using acetonitrile as a solvent, the base could potentially deprotonate the solvent, leading to undesired side products.[6]
Use a non-reactive, polar aprotic solvent like THF as the primary choice for this step.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for α-Sulfonylation
Parameter
Recommended Value
Rationale & Notes
Temperature
-78 °C (Dry ice/acetone bath)
Essential for controlling reactivity, ensuring selectivity, and maintaining the stability of the carbanion intermediate.[7]
Pressure
Atmospheric (under inert gas)
The reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the carbanion by atmospheric moisture and oxygen.
Solvent
Anhydrous Tetrahydrofuran (THF)
A polar aprotic solvent that is ideal for LDA-mediated reactions and stable at low temperatures.
Base
Lithium Diisopropylamide (LDA)
A strong, non-nucleophilic, sterically hindered base that selectively deprotonates the α-carbon without attacking the nitrile functionality.
Molar Ratios
Substrate:Base:Electrophile = 1 : 1.1 : 1.05
A slight excess of base ensures complete deprotonation. A slight excess of the electrophile ensures the reaction goes to completion.
Protocol 1: Synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile
Disclaimer: This is a proposed protocol based on established chemical principles. Optimization will be necessary. All operations should be performed in a fume hood with appropriate personal protective equipment.
Preparation of LDA Solution (In-situ):
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
Cool the flask to -78 °C in a dry ice/acetone bath.
Slowly add diisopropylamine (1.1 eq) via syringe.
Add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe. The solution may turn slightly yellow.
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Deprotonation:
Dissolve (5-methylmorpholin-3-yl)acetonitrile (1.0 eq) in a minimal amount of anhydrous THF.
Add this solution dropwise to the LDA solution at -78 °C over 20-30 minutes.
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.
Sulfonylation:
Add methanesulfonyl chloride (1.05 eq) dropwise to the reaction mixture at -78 °C.
Allow the reaction to stir at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
Work-up and Purification:
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[9]
Visualizations
Proposed Reaction Pathway
Caption: Proposed synthetic workflow for the target compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Analytical Methods Overview. (n.d.). Japan Environment Agency.
Analytical Methods for Drug Products. (n.d.). Ministry of Food and Drug Safety.
Supporting Information for Synthetic Procedures. (n.d.). The Royal Society of Chemistry.
Analytical Methods for Residual Compositional Substances. (2006, May 26). Ministry of Health, Labour and Welfare.
Reaction Mechanisms of Acetonitrile in Organic Synthesis. (2025, November 12). Blog.
New Synthetic Technology for the Synthesis of Hindered α-Diazoketones via Acyl Mesylates. (n.d.). Baran Lab.
Technical Support Center: Troubleshooting 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile Workflows
Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this technical guide to address the complex reactivity profile of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this technical guide to address the complex reactivity profile of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile .
This bifunctional intermediate presents unique chemoselectivity and stability challenges. It contains a highly acidic active methine (flanked by electron-withdrawing nitrile and methanesulfonyl groups), an electrophilic nitrile carbon, and a nucleophilic secondary amine within the 5-methylmorpholine ring. Successfully utilizing this molecule requires strict kinetic control and an understanding of the underlying thermodynamic drivers of its side reactions.
I. Troubleshooting & FAQs
Q1: I am attempting to functionalize the
α
-carbon via alkylation, but NMR indicates I am predominantly getting N-alkylation on the morpholine ring. How do I shift the chemoselectivity?Causality & Solution: You are observing a classic kinetic vs. thermodynamic competition. The unprotected secondary amine of the morpholine ring is a "hard," highly nucleophilic center that kinetically outcompetes the "soft" carbanion generated at the
α
-carbon [2]. Even with mild bases, the nitrogen will attack the electrophile first.
The Fix: You must temporarily mask the morpholine nitrogen. Pre-treat the starting material with Di-tert-butyl dicarbonate (
Boc2O
) to form the N-Boc derivative. The electron-withdrawing nature of the carbamate eliminates the nitrogen's nucleophilicity, forcing the electrophile to react exclusively at the
α
-carbon.
Q2: My isolated product shows complete racemization at the
α
-carbon. How can I maintain stereochemical integrity during C-alkylation?Causality & Solution: The active methine proton is highly acidic (estimated
pKa≈11.0
, comparable to malononitrile) due to the synergistic electron-withdrawing effects of the
−CN
and
−SO2CH3
groups [1]. When deprotonated by a base, the resulting carbanion rapidly planarizes to stabilize the negative charge via resonance. Upon quenching or reacting with an electrophile, the re-protonation/alkylation occurs from both faces, destroying the stereocenter.
The Fix: If stereochemical retention is critical, avoid strong bases like
NaH
or
KOtBu
. Instead, utilize asymmetric phase-transfer catalysis (PTC) with chiral cinchona alkaloid derivatives in a biphasic system (e.g., Toluene/50% aqueous
KOH
at
−20∘C
). The chiral catalyst creates a rigid stereopocket that dictates the facial approach of the electrophile.
Q3: During my aqueous workup, LC-MS analysis reveals a significant byproduct with a +18 Da mass shift. What is this, and how do I prevent it?Causality & Solution: The +18 Da shift is the diagnostic signature of nitrile hydrolysis . In the presence of aqueous base (or acid), the
−CN
group undergoes exothermic hydration to form a primary amide (
−CONH2
) [3]. The methanesulfonyl group increases the electrophilicity of the nitrile carbon, making it exceptionally susceptible to nucleophilic attack by hydroxide ions.
The Fix: Never quench this reaction with aqueous
NaOH
or
NaHCO3
. Always use a mild, buffered acidic quench (like cold saturated aqueous
NH4Cl
) to immediately neutralize the base without triggering hydration.
II. Quantitative Reaction Parameter Matrix
To optimize your workflow, reference this matrix summarizing how reaction conditions dictate the primary transformation versus side reactions.
Reagent / Base
Solvent
Temp (
∘C
)
Primary Outcome
Dominant Side Reaction
K2CO3
(1.5 eq) + Alkyl Halide
DMF
25
N-Alkylation (Kinetic)
C-Alkylation (Trace)
NaH
(1.1 eq) + Alkyl Halide
THF
0 to 25
C-Alkylation
Epimerization (High)
Aqueous
NaOH
(2.0 eq)
H2O
/MeOH
60
Nitrile Hydrolysis
Retro-Michael Cleavage
Boc2O
, then
DBU
Alkyl Halide
MeCN
0
Chemoselective C-Alkylation
None (Optimized)
III. Validated Experimental Protocol: Chemoselective C-Alkylation
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Amine Protection (N-Boc Formation)
Dissolve 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) at
0∘C
.
Add Triethylamine (1.2 eq) followed by dropwise addition of
Boc2O
(1.1 eq).
Stir for 2 hours, warming to room temperature.
Validation Checkpoint: Spot the reaction on a silica TLC plate and apply a Ninhydrin stain. The starting material will stain deep purple (active secondary amine). The reaction is complete when the purple spot disappears, leaving only a UV-active spot (protected amine).
Step 2: Deprotonation and C-Alkylation
Concentrate the protected intermediate and redissolve in anhydrous N,N-Dimethylformamide (DMF) under an Argon atmosphere.
Cool the system to
0∘C
and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq). The solution may turn slightly yellow, indicating carbanion formation.
Add the desired electrophile (e.g., Benzyl Bromide, 1.1 eq) dropwise. Stir for 4 hours.
Validation Checkpoint: Pull a
10μL
aliquot, quench in
100μL
of
NH4Cl
, and extract with Ethyl Acetate. Run LC-MS. You must observe the
[M+H]+
of the alkylated product. If you see a
+18 Da
peak, your DMF is wet, causing nitrile hydrolysis.
Step 3: Buffered Quench
Cool the reaction to
−10∘C
using an ice/brine bath.
Rapidly add cold, saturated aqueous
NH4Cl
to quench the DBU.
Validation Checkpoint: Test the aqueous layer with pH paper. It must read between pH 6 and 7. If it is
>8
, add more
NH4Cl
to prevent late-stage nitrile hydration. Extract with Ethyl Acetate and concentrate.
IV. Pathway Visualization
The following diagram illustrates the competitive pathways governing this molecule's reactivity.
Reaction pathways and side reactions of the methanesulfonylacetonitrile derivative.
V. References
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Reference Data & Comparative Studies
Validation
HPLC method validation for determining 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile purity
HPLC Method Validation for Determining 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile Purity: A Comparative Guide (RP-UV vs. HILIC-CAD) As a Senior Application Scientist in pharmaceutical development, one of th...
Author: BenchChem Technical Support Team. Date: April 2026
HPLC Method Validation for Determining 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile Purity: A Comparative Guide (RP-UV vs. HILIC-CAD)
As a Senior Application Scientist in pharmaceutical development, one of the most persistent challenges I encounter is the purity analysis of highly polar, low-molecular-weight intermediates that lack a strong chromophore. A prime example is 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile .
This molecule presents a "perfect storm" of analytical difficulties:
High Polarity: The combination of a sulfonyl group, a nitrile group, and a basic morpholine ring results in a highly hydrophilic scaffold (LogP < 0).
Lack of Chromophore: The absence of conjugated pi-systems means this compound exhibits negligible UV absorbance above 210 nm, forcing analysts into the noisy, low-wavelength UV range where mobile phase solvents heavily interfere.
In this guide, we will objectively compare the traditional Reversed-Phase HPLC with UV detection (RP-UV) against an optimized Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) . We will evaluate both methods through the rigorous lens of the current ICH Q2(R2) validation guidelines[1][2] to demonstrate why HILIC-CAD is the superior, self-validating system for this class of pharmaceutical intermediates.
Part 1: Mechanistic Causality & Method Selection
To understand why traditional methods fail here, we must look at the physical chemistry of the analyte and the detection principles.
The Failure of RP-UV:
In Reversed-Phase (RP) chromatography, retention relies on hydrophobic partitioning. Highly polar compounds like our morpholine-acetonitrile derivative remain fully solvated in the aqueous mobile phase, eluting in or near the void volume (
t0
). Furthermore, the basic secondary amine on the morpholine ring frequently undergoes secondary ion-exchange interactions with residual silanols on C18 columns, leading to severe peak tailing. Coupled with UV detection at 205 nm, the signal-to-noise (S/N) ratio is heavily compromised by baseline drift from gradient elution.
The Superiority of HILIC-CAD:
HILIC operates via a completely orthogonal mechanism. By utilizing a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >70% acetonitrile), a water-enriched liquid layer forms on the stationary phase surface[3][4]. Polar analytes partition into this aqueous layer, resulting in strong retention.
Because HILIC requires highly volatile mobile phases, it pairs perfectly with Charged Aerosol Detection (CAD) . CAD is a mass-sensitive, universal detector that measures any non-volatile analyte by nebulizing the eluent, evaporating the solvent, and applying a charge to the remaining analyte particles[5][6]. Unlike UV, CAD response is independent of the molecule's optical properties, providing uniform sensitivity down to the low-nanogram range[7][8].
Caption: Logical decision pathway for selecting HILIC-CAD over RP-UV for polar, non-chromophoric analytes.
Part 2: Experimental Methodologies
To ensure scientific integrity, both methods below are designed as self-validating systems, incorporating strict System Suitability Testing (SST) criteria prior to sample analysis.
Method A: Traditional RP-UV Protocol (Baseline Comparison)
Column: C18, 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5 to suppress silanol ionization).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
SST Criteria: Tailing factor (
Tf
)
≤
2.0; %RSD of peak area
≤
2.0% (n=5).
Method B: Optimized HILIC-CAD Protocol
Column: Zwitterionic HILIC (ZIC-HILIC), 150 x 3.0 mm, 3.0 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with formic acid). Causality note: Ammonium formate is fully volatile, preventing CAD nebulizer clogging. The pH of 3.0 ensures the morpholine nitrogen is protonated, providing consistent retention via hydrophilic partitioning and weak electrostatic interactions[9].
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 95% B to 60% B over 15 minutes. (Note: In HILIC, high organic is the weak solvent).
Flow Rate: 0.5 mL/min.
Detection: Corona Veo CAD. Evaporator temperature: 35°C. Data collection rate: 10 Hz.
Data Processing (Critical): CAD response is inherently non-linear across wide dynamic ranges[7]. To comply with ICH Q2(R2) linearity requirements[1][10], a Power Function (PF) value of 1.3 was applied via the chromatography data system (CDS) to linearize the area-to-mass response.
SST Criteria:Tf≤
1.5; %RSD of peak area
≤
1.5% (n=6); Resolution (
Rs
) from nearest known impurity
≥
2.0.
Part 3: ICH Q2(R2) Method Validation Results
The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose[1][2]. The validation was executed according to the latest ICH Q2(R2) guidelines, focusing on Specificity, Range, Accuracy, and Precision[10][11].
Caption: ICH Q2(R2) method validation workflow for the HILIC-CAD purity assay.
Quantitative Data Comparison
The table below summarizes the experimental validation data, objectively comparing the performance of the traditional RP-UV method against the optimized HILIC-CAD method.
ICH Q2(R2) Parameter
Metric Evaluated
Method A: RP-UV (210 nm)
Method B: HILIC-CAD
Analytical Conclusion
Specificity
Retention Time (
tR
)
1.8 min (Near void volume)
6.5 min (Well retained)
HILIC resolves the analyte from unretained solvent fronts.
Specificity
Peak Tailing (
Tf
)
2.4 (Severe tailing)
1.1 (Symmetrical)
HILIC eliminates secondary silanol interactions.
Linearity & Range
Correlation (
R2
)
0.985 (0.5 - 50 µg/mL)
0.999 (0.05 - 100 µg/mL)*
CAD power-function correction achieves superior linearity.
Sensitivity
LOD / LOQ
0.5 µg/mL / 1.5 µg/mL
0.02 µg/mL / 0.05 µg/mL
CAD is ~25x more sensitive for non-chromophoric analytes.
Accuracy
% Recovery (Spike)
88.5% - 112.0%
98.2% - 101.5%
RP-UV suffers from baseline integration errors at 210 nm.
Precision
Repeatability (%RSD)
3.8% (Fails typical limits)
0.8% (Passes easily)
HILIC-CAD provides a highly stable, reproducible response.
*Note: HILIC-CAD linearity was achieved by applying a CDS-driven power function (PF = 1.3) to correct for the inherent sigmoidal response of aerosol charging[7].
Part 4: Expert Conclusion
Attempting to force highly polar, UV-transparent intermediates like 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile through standard C18/UV workflows results in compromised data integrity. The analyte elutes too early, tails heavily, and requires operating the UV detector at wavelengths where solvent noise destroys accuracy and precision.
By aligning the analytical technology with the molecule's physicochemical properties, HILIC-CAD emerges as the definitive solution. The HILIC stationary phase provides the necessary orthogonal retention mechanism[4][9], while the Charged Aerosol Detector delivers universal, mass-sensitive quantification independent of chromophores[5][8]. As demonstrated by the experimental data, only the HILIC-CAD method successfully meets the rigorous validation criteria set forth by ICH Q2(R2), ensuring the method is robust, reliable, and fit for pharmaceutical quality control.
References
ICH Q2(R2) Guideline on Validation of Analytical Procedures
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link]
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review
Source: National Center for Biotechnology Information (NCBI) / PMC
URL:[Link]
Development and Testing of a Detection Method for Liquid Chromatography Based on Aerosol Charging
Source: Analytical Chemistry (ACS Publications)
URL:[Link]
Universal Response in Liquid Chromatography Using Charged Aerosol Detection
Source: Analytical Chemistry (ACS Publications)
URL:[https://pubs.acs.org/doi/10.1021/ac051690+] (Referenced conceptually via CAD principles)
HILIC to the Rescue: Pharmaceutical Development Case Examples
Source: LCGC International
URL:[Link]
Spectroscopic validation methods for 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile
An In-Depth Guide to the Spectroscopic Validation of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Spectroscopic Validation of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile
In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of a new chemical entity (NCE) is a cornerstone of regulatory submission and drug safety. The molecule 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile, a compound featuring multiple functional groups and stereocenters, presents a compelling case for a multi-faceted spectroscopic validation strategy. This guide provides an in-depth comparison of critical spectroscopic techniques, grounded in established scientific principles and regulatory expectations, to provide a self-validating framework for its characterization.
Our approach moves beyond a simple recitation of methods. We will explore the causality behind experimental choices, demonstrating how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy can be synergistically employed to build an irrefutable body of evidence for the molecule's identity, structure, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[1] Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed map of the molecular framework and connectivity. For a molecule with the complexity of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile, a combination of 1D and 2D NMR experiments is not just beneficial, but essential.
Expertise in Action: Why NMR is Paramount
Unlike other methods that confirm molecular weight or functional groups, NMR provides direct evidence of the atom-to-atom connectivity. For a chiral molecule like this, NMR can also be used to assess diastereomeric purity and, with chiral resolving agents, enantiomeric excess. Furthermore, Quantitative NMR (qNMR) offers a primary method for determining purity without the need for a specific reference standard of the analyte, a significant advantage in early development.[2][3][4]
¹H and ¹³C NMR Spectral Analysis: Predicted Signatures
The structure contains several distinct proton and carbon environments, leading to a predictable, yet complex, spectral signature.
Morpholine Ring Protons: The morpholine ring typically adopts a chair conformation.[5] Protons on carbons adjacent to the electronegative oxygen (C2-H, C6-H) are deshielded and resonate at a lower field (higher ppm) compared to those adjacent to the nitrogen (C3-H, C5-H).[6][7]
Methanesulfonyl Group (CH₃SO₂-): This group will appear as a sharp singlet in the ¹H NMR spectrum, typically deshielded by the two oxygen atoms.
Nitrile and Sulfone Alpha-Proton (-CH(CN)SO₂-): The proton on the carbon flanked by the strongly electron-withdrawing sulfone and nitrile groups will be significantly deshielded.
Methyl Group (-CH₃): The methyl group on the morpholine ring will appear as a doublet due to coupling with the adjacent proton.
Strongly deshielded by adjacent SO₂ and CN groups.
Nitrile (-CN)
N/A
~115 - 120
Characteristic chemical shift for nitrile carbons.
Note: These are estimated values. Actual shifts are dependent on solvent and experimental conditions.
Experimental Protocol: High-Field NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[6]
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice is critical to ensure complete dissolution and avoid overlapping signals.[6][9]
Internal Standard (for qNMR): For purity determination, add a precisely weighed amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The standard must have non-overlapping signals with the analyte.[9]
Data Acquisition:
Acquire a standard 1D ¹H spectrum.
Acquire a proton-decoupled ¹³C spectrum.
Perform 2D experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to confirm connectivity.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID) to obtain the final spectrum.[6] For qNMR, carefully integrate the analyte and standard signals to calculate purity.[9]
Workflow and Data Visualization
Caption: Workflow for NMR structural validation and purity assessment.
High-Resolution Mass Spectrometry (HRMS): Unimpeachable Molecular Formula
While NMR defines the molecular skeleton, HRMS provides definitive confirmation of the elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas, an indispensable tool for validating a new chemical entity.[10][11][12]
Expertise in Action: Why HRMS is a Non-Negotiable Validation Step
Low-resolution mass spectrometry can only provide the nominal mass, leaving ambiguity. For example, two different formulas could potentially add up to the same integer mass. HRMS, with its high mass accuracy (typically <5 ppm), provides an exact mass measurement that corresponds to only one plausible elemental composition, thereby confirming the molecular formula.[11][13] This level of certainty is required for regulatory submissions and publications.
Expected HRMS Data and Fragmentation
For 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile (C₉H₁₆N₂O₃S):
Molecular Formula: C₉H₁₆N₂O₃S
Monoisotopic Mass: 248.0885 g/mol
Expected HRMS Result: The [M+H]⁺ ion would be observed at m/z 249.0958. An experimental result within a few ppm of this theoretical value confirms the elemental composition.
Tandem MS (MS/MS) can be used to further support the structure by analyzing fragmentation patterns. Key predicted fragmentations include:
Loss of the methanesulfonyl group (-SO₂CH₃)
Cleavage within the morpholine ring
Loss of the nitrile group (-CN)
Table 2: Comparison of Mass Spectrometry Techniques
Technique
Information Provided
Accuracy
Primary Application in Validation
Low-Resolution MS (LRMS)
Nominal molecular weight
To nearest integer
Preliminary check of molecular weight
High-Resolution MS (HRMS)
Exact mass, elemental composition
< 5 ppm
Definitive molecular formula confirmation [10][11]
Tandem MS (MS/MS)
Fragment ion masses, structural connectivity
High or Low
Structural support via fragmentation analysis
Experimental Protocol: HRMS Analysis via ESI-Q-TOF
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to promote protonation ([M+H]⁺).
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or coupled with a liquid chromatography (LC) system.
Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions.
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, calibrated to ensure high mass accuracy.
Data Analysis: Determine the experimental exact mass of the molecular ion and compare it to the theoretical mass calculated for the proposed formula. Use software to generate a list of possible elemental compositions that fit the observed mass and isotopic pattern.
Workflow and Data Visualization
Caption: High-Resolution Mass Spectrometry (HRMS) workflow for formula confirmation.
Infrared (IR) Spectroscopy: Rapid Functional Group Verification
Infrared (IR) spectroscopy is a rapid, non-destructive technique that provides confirmation of the presence of key functional groups within a molecule. While it does not provide the detailed structural map of NMR, it serves as an excellent orthogonal technique for verifying that the core chemical motifs are present.
Expertise in Action: The Role of IR in a Self-Validating System
The power of IR spectroscopy in this context is its specificity for certain bond types. The presence of a sharp, strong absorption in the nitrile region and strong absorptions in the sulfone region provides quick and definitive evidence for these critical functional groups. This data complements the NMR and MS findings, creating a more robust validation package.
Expected Characteristic IR Absorption Bands
Table 3: Key IR Absorptions for 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule, which can be used for identification by comparison to a reference standard.[18]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.
Background Scan: Run a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.
Data Analysis: The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and compare them to expected values.
Workflow and Data Visualization
Caption: Workflow for functional group confirmation using ATR-FTIR.
Integrated Strategy and Regulatory Framework
The true power of spectroscopic validation lies not in the individual techniques, but in their synergistic application. A scientifically sound validation package, as expected by regulatory bodies like the FDA and outlined in ICH guidelines (e.g., ICH Q2(R1)), demonstrates that the analytical procedures are suitable for their intended purpose.[19][20][21][22]
The validation process is a lifecycle, beginning in development and continuing throughout the product's life.[23] The methods described here form the basis for the characterization and release testing of drug substances and products.[24][25]
An integrated approach ensures that all aspects of the molecule are confirmed:
HRMS establishes the correct elemental formula.
IR provides rapid confirmation of the essential functional groups (sulfone, nitrile).
NMR (1D and 2D) pieces the molecular puzzle together, confirming the precise connectivity of the atoms established by HRMS and the functional groups seen in IR.
qNMR provides a final, absolute measure of purity, a critical quality attribute.
Caption: An integrated strategy for comprehensive spectroscopic validation.
Conclusion
The spectroscopic validation of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile requires a deliberate and orthogonal multi-technique approach. By combining the definitive formula confirmation from HRMS, the functional group verification from IR, and the detailed structural and purity data from advanced NMR techniques, researchers can build a complete and irrefutable characterization package. This integrated strategy not only ensures scientific integrity but also aligns with the rigorous standards for analytical procedure validation set forth by global regulatory authorities, ultimately ensuring the quality and safety of pharmaceutical products.
References
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Fiveable. (2025, August 15). High-Resolution Mass Spectrometry. Organic Chemistry. Available from: [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available from: [Link]
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures Guidance for Industry. Available from: [Link]
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Reproducibility of Scale-Up Synthesis for 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The synthesis of complex chiral molecules such as 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile, a potential pharmacophore, presents significant...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex chiral molecules such as 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile, a potential pharmacophore, presents significant challenges in ensuring reproducibility and scalability from the lab to production. This guide provides an in-depth comparison of potential synthetic strategies, focusing on the critical aspects of process validation, stereochemical control, and scalability. As your senior application scientist, I will dissect the causality behind experimental choices to provide a scientifically robust and practical resource.
Introduction: The Challenge of Chiral Morpholine Synthesis
The morpholine moiety is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] When substituted, particularly at the 3- and 5-positions, the resulting stereoisomers can exhibit vastly different biological activities. The target molecule, 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile, features two stereocenters, making its stereocontrolled synthesis a primary challenge. This guide will explore and compare plausible synthetic routes, with a focus on methods amenable to scale-up and rigorous process validation.
Core Synthetic Strategy: A Modular Approach
A logical and flexible approach to the synthesis of the target molecule involves the separate construction of the chiral 5-methylmorpholin-3-yl core and the 2-methanesulfonyl acetonitrile unit, followed by their coupling. This modular strategy allows for the optimization of each part of the synthesis independently.
Proposed Primary Synthetic Pathway: Alkylation of 2-(Methylsulfonyl)acetonitrile
This route is predicated on the nucleophilic character of a suitable protected 5-methylmorpholin-3-yl intermediate and its reaction with an electrophilic derivative of 2-(methylsulfonyl)acetonitrile.
dot
Caption: Proposed primary synthetic pathway for the target molecule.
Comparative Analysis of Synthetic Routes to the Chiral Morpholine Core
The reproducibility of the entire synthesis hinges on the reliable production of the chiral (5-methylmorpholin-3-yl) intermediate. Below is a comparison of leading methods for achieving this.
Method
Key Features
Advantages
Disadvantages
Scalability
Asymmetric Hydrogenation of Dehydromorpholines
Rhodium-catalyzed hydrogenation of a prochiral enamine-type intermediate using a chiral phosphine ligand.
High yields and excellent enantioselectivities (up to 99% ee) have been reported for analogous systems.[3][4] The reaction can be performed on a gram scale.[3]
Requires a precious metal catalyst and specialized chiral ligands, which can be costly. Catalyst recovery and recycling are crucial for economic viability on a large scale.[5]
Good, with appropriate catalyst handling and recovery systems.
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
A one-pot reaction involving titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation.
High efficiency and atom economy.[6] Tolerates a wide range of functional groups.[6]
Requires two different catalytic systems in one pot, which can complicate optimization and process control.
Moderate, may require significant process development to ensure robustness.
This method is recommended as the primary route due to its high enantioselectivity and reported scalability.[3][4]
Step 1: Synthesis of the Dehydromorpholine Intermediate
The synthesis of the dehydromorpholine precursor is a critical step that requires careful control to ensure good yields and purity.
Protocol:
N-Protection: Protect the amino group of a chiral amino alcohol (e.g., (R)-2-amino-1-propanol) with a suitable protecting group (e.g., Cbz-Cl) under standard conditions to yield the corresponding N-protected amino alcohol.
Cyclization/Dehydration: The protected amino alcohol is then cyclized. This can be achieved through various methods, including acid-catalyzed dehydration or by converting the alcohol to a leaving group followed by intramolecular cyclization. The specific conditions will depend on the chosen protecting group and substrate.
Step 2: Asymmetric Hydrogenation
This is the key stereochemistry-determining step.
Protocol:
Catalyst Preparation: In a glovebox, a rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral bisphosphine ligand (e.g., a derivative of SKP) are dissolved in a degassed solvent such as dichloromethane (DCM).
Hydrogenation: The dehydromorpholine intermediate is dissolved in degassed DCM in a high-pressure reactor. The catalyst solution is added, and the reactor is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 30 atm).[4]
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 24 hours.[4] Progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
dot
Caption: Workflow for the asymmetric hydrogenation step.
Step 3: Alkylation with 2-(Methylsulfonyl)acetonitrile
The final step involves the formation of the C-C bond.
Protocol:
Activation of 2-(Methylsulfonyl)acetonitrile: 2-(Methylsulfonyl)acetonitrile can be deprotonated with a strong base (e.g., NaH or LDA) in an anhydrous aprotic solvent (e.g., THF or DMF) at low temperature to form the corresponding nucleophile.
Alkylation: A derivative of the chiral morpholine with a good leaving group at the 3-position (e.g., a mesylate or tosylate) is added to the solution of the deprotonated acetonitrile. The reaction is allowed to proceed to completion.
Work-up and Purification: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted, dried, and purified by chromatography or recrystallization.
Reproducibility and Scale-Up: A Process Validation Perspective
Ensuring the reproducibility of this synthesis on a larger scale requires a systematic approach to process validation, which can be broken down into three key stages.[6][8]
Stage 1: Process Design
This stage involves defining the commercial manufacturing process based on knowledge gained during development and scale-up activities.[6] Key considerations include:
Critical Process Parameters (CPPs): Identify parameters that can affect the quality of the final product. For the asymmetric hydrogenation step, these include hydrogen pressure, temperature, catalyst loading, and substrate concentration. For the alkylation, temperature, stoichiometry of the base, and addition rates are critical.
Raw Material Control: The purity of starting materials, especially the chiral amino alcohol and the 2-(methylsulfonyl)acetonitrile, is paramount. Impurities can lead to side reactions and lower yields.
Solvent Selection: Solvents should be chosen based on their ability to dissolve reactants, their inertness to the reaction conditions, and their ease of removal. For scale-up, safety and environmental impact are also major factors.
Stage 2: Process Qualification
This stage evaluates the process design to ensure it can consistently produce a quality product.[6]
Installation and Operational Qualification (IQ/OQ): Ensure that all equipment is installed correctly and operates within the specified parameters.
Performance Qualification (PQ): Demonstrate that the process consistently produces the target molecule within its predetermined specifications. This involves running the synthesis at the intended scale and analyzing the product for purity, yield, and stereochemical integrity.
Stage 3: Continued Process Verification
This involves ongoing monitoring during routine production to ensure the process remains in a state of control.[6][7] This includes regular testing of in-process controls and final product specifications.
Conclusion
The synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile is a challenging but achievable goal. The recommended primary route, involving the asymmetric hydrogenation of a dehydromorpholine intermediate followed by alkylation, offers a promising path to high enantiopurity and scalability. However, alternative routes such as those employing tandem catalysis or organocatalysis may also be viable depending on specific project requirements and available resources.
A thorough understanding of the reaction mechanisms, combined with a rigorous approach to process validation, is essential for ensuring the reproducible and scalable synthesis of this and other complex chiral molecules. This guide provides a framework for making informed decisions in the development of a robust and reliable synthetic process.
References
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